5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one
Description
The compound 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one features a pyrrol-3-one core substituted with a 4-(3,4-dimethoxyphenyl)thiazol-2-yl group at position 4 and a 3-hydroxypropyl chain at position 1. This structure combines a heterocyclic thiazole ring with electron-rich 3,4-dimethoxyphenyl substituents, which may enhance π-π stacking interactions, and a hydrophilic 3-hydroxypropyl group that improves aqueous solubility.
Properties
Molecular Formula |
C18H21N3O4S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H21N3O4S/c1-24-14-5-4-11(8-15(14)25-2)12-10-26-18(20-12)16-13(23)9-21(17(16)19)6-3-7-22/h4-5,8,10,19,22-23H,3,6-7,9H2,1-2H3 |
InChI Key |
RFVCCKMEMGILNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCCO)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the pyrrolone moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial methods are designed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The amino group and other reactive sites can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its medicinal properties includes investigations into its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: The compound may be used in the development of new materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Aryl Substituents
The following compounds share the pyrrol-3-one core and thiazole substituents but differ in aryl groups and side chains:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Hydrophilicity: The 3-hydroxypropyl group in the target compound provides three H-bond donors, enhancing hydrophilicity compared to the 4-methoxyphenyl group in CAS 885458-16-2 and CAS 380470-04-2, which lack H-bond donors in their side chains. This may improve the target compound’s solubility in polar solvents .
In contrast, the 4-fluorophenyl group in CAS 380470-04-2 is electron-withdrawing, altering the thiazole ring’s electronic environment . The 4-methoxyphenyl side chain in CAS 885458-16-2 adds steric bulk compared to the linear 3-hydroxypropyl chain in the target compound, possibly affecting molecular packing or receptor binding .
Functional Analogues with Modified Cores
- 5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone (): This pyridazinone derivative shares an amino group but lacks the thiazole and dihydro-pyrrolone systems. Its pesticidal use (pyrazon) highlights the role of heterocyclic cores in agrochemical activity, suggesting that the target compound’s thiazole-pyrrolone system may also have pesticidal or pharmacological applications .
Research Implications and Gaps
- Synthetic Routes: describes thiazole synthesis via cyclization of malononitrile or ethyl cyanoacetate with elemental sulfur, which may be applicable to the target compound’s thiazole ring formation .
- Biological Data: No direct biological data for the target compound or its analogues are provided in the evidence. Further studies on cytotoxicity, binding assays, or pharmacokinetics are needed.
Biological Activity
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates an amino group, a thiazole ring, and a pyrrolone moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 430.5 g/mol. Its structural features are pivotal in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O4S |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 929840-46-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes involved in inflammatory pathways and exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the thiazole and pyrrolone structures enhances its reactivity and potential for interaction with biological macromolecules.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolidin-4-one, similar to our compound, exhibit potent anticancer activity. For instance, a study evaluated the anti-glioma effects of thiazolidinones and reported significant cytotoxicity against glioblastoma multiforme cells . The compound was tested against various cancer cell lines using the MTT assay, revealing strong inhibitory effects.
Table: Cytotoxic Effects Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast cancer) | 25 |
| HCT-116 (Colon cancer) | 30 |
| A549 (Lung cancer) | 20 |
| HepG-2 (Liver cancer) | 15 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that thiazole derivatives can exhibit broad-spectrum antimicrobial activity due to their ability to disrupt bacterial cell walls or inhibit essential enzymes . This suggests that our compound may similarly possess antimicrobial potential.
Case Studies
- Study on Thiazolidinones : A systematic evaluation of thiazolidinone derivatives indicated that those with a thiazole ring demonstrated significant antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest .
- Structure-Activity Relationship (SAR) : A SAR study revealed that modifications in the thiazole and pyrrolone structures significantly impacted the biological activity of related compounds. Substitutions at specific positions were found to enhance anticancer effects while maintaining low toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
